molecular formula C12H14N2O2S B10923223 4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid

4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid

Cat. No.: B10923223
M. Wt: 250.32 g/mol
InChI Key: HJGBBYAWFBFFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a prop-2-en-1-ylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene using potassium permanganate under acidic conditions.

    Introduction of the Prop-2-en-1-ylcarbamothioyl Group: This step involves the reaction of the benzoic acid derivative with prop-2-en-1-yl isothiocyanate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but lacks the prop-2-en-1-ylcarbamothioyl group.

    Benzoic acid, 4-methyl-: Similar benzoic acid core but with a methyl group instead of the prop-2-en-1-ylcarbamothioyl group.

Uniqueness

4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid is unique due to the presence of the prop-2-en-1-ylcarbamothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-[(prop-2-enylcarbamothioylamino)methyl]benzoic acid

InChI

InChI=1S/C12H14N2O2S/c1-2-7-13-12(17)14-8-9-3-5-10(6-4-9)11(15)16/h2-6H,1,7-8H2,(H,15,16)(H2,13,14,17)

InChI Key

HJGBBYAWFBFFIK-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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